molecular formula C13H17NO B14213611 1-[4-(Methoxymethyl)phenyl]-3-azabicyclo[3.1.0]hexane CAS No. 774493-33-3

1-[4-(Methoxymethyl)phenyl]-3-azabicyclo[3.1.0]hexane

Cat. No.: B14213611
CAS No.: 774493-33-3
M. Wt: 203.28 g/mol
InChI Key: ZODCDPUZFAIJGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[4-(Methoxymethyl)phenyl]-3-azabicyclo[3.1.0]hexane is a heterocyclic compound that features a 3-azabicyclo[3.1.0]hexane core. This structure is notable for its presence in various biologically active molecules, making it a significant target in drug design and synthesis. The compound’s unique bicyclic framework contributes to its biological activity and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(Methoxymethyl)phenyl]-3-azabicyclo[3.1.0]hexane typically involves the cyclopropanation of internal alkenes with N-tosylhydrazones. This reaction is often catalyzed by palladium, providing high yields and diastereoselectivities . Another method involves the metal-catalyzed cyclization of 1,5- and 1,6-enynes, which allows for the simultaneous formation of both rings in a single reaction .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the scalability of the palladium-catalyzed cyclopropanation reaction suggests it could be adapted for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: 1-[4-(Methoxymethyl)phenyl]-3-azabicyclo[3.1.0]hexane undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce functional groups that enhance the compound’s biological activity.

    Reduction: Useful for modifying the compound’s electronic properties.

Common Reagents and Conditions:

    Oxidation: Common reagents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Halogenating agents and nucleophiles are typical reagents.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or alcohols, while substitution reactions can introduce various functional groups.

Scientific Research Applications

1-[4-(Methoxymethyl)phenyl]-3-azabicyclo[3.1.0]hexane has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[4-(Methoxymethyl)phenyl]-3-azabicyclo[3.1.0]hexane involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into binding sites on proteins and enzymes, potentially inhibiting or modulating their activity. This interaction can affect various biological pathways, leading to its observed effects.

Comparison with Similar Compounds

Uniqueness: 1-[4-(Methoxymethyl)phenyl]-3-azabicyclo[3.1.0]hexane is unique due to its specific substitution pattern, which can influence its biological activity and selectivity. Its methoxymethyl group, in particular, may enhance its ability to interact with certain biological targets.

Properties

CAS No.

774493-33-3

Molecular Formula

C13H17NO

Molecular Weight

203.28 g/mol

IUPAC Name

1-[4-(methoxymethyl)phenyl]-3-azabicyclo[3.1.0]hexane

InChI

InChI=1S/C13H17NO/c1-15-8-10-2-4-11(5-3-10)13-6-12(13)7-14-9-13/h2-5,12,14H,6-9H2,1H3

InChI Key

ZODCDPUZFAIJGU-UHFFFAOYSA-N

Canonical SMILES

COCC1=CC=C(C=C1)C23CC2CNC3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.